molecular formula C12H6Cl2F3N3O B2417668 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318469-11-3

5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B2417668
CAS No.: 318469-11-3
M. Wt: 336.1
InChI Key: JOHCMQQIOXCPAZ-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound of significant interest in agricultural and medicinal chemistry research. It belongs to the class of 1H-pyrazole derivatives, a scaffold renowned for its diverse biological activities . The molecular structure incorporates both a 2,4-dichlorophenoxy group and a trifluoromethyl group; these substituents are frequently utilized in the design of agrochemicals and pharmaceuticals due to their potential to enhance biological activity and stability . For instance, pyrazole compounds bearing trifluoromethyl groups are key structural motifs in widely used insecticides such as fipronil and its analogs . Similarly, related pyrazole-4-carbonitrile derivatives are actively investigated as key intermediates and target molecules in synthetic chemistry for the development of novel active ingredients . The specific research applications of this compound can be derived from its structural features, suggesting potential for use in developing antifungal agents, given that novel pyrazole carboxamides have demonstrated potent activity by targeting mitochondrial function in pathogens like Rhizoctonia solani . This compound is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis and is not approved for human or veterinary diagnostic or therapeutic use, or for any form of personal consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Properties

IUPAC Name

5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2F3N3O/c1-20-11(7(5-18)10(19-20)12(15,16)17)21-9-3-2-6(13)4-8(9)14/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHCMQQIOXCPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C#N)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.

    Cyclization to form the pyrazole ring: The 2,4-dichlorophenoxyacetic acid is then reacted with hydrazine to form the corresponding hydrazide, which undergoes cyclization with a suitable reagent to form the pyrazole ring.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the carbonitrile group:

Industrial Production Methods

Industrial production of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Agricultural Applications

The primary application of this compound lies in its potential as a herbicide . Research indicates that it may inhibit specific enzymes involved in plant growth, thereby affecting the biochemical pathways crucial for plant development.

Case Studies

A study highlighted the herbicidal efficacy of related pyrazole derivatives, demonstrating significant inhibition of weed growth under controlled conditions. The findings suggest that the incorporation of the dichlorophenoxy and trifluoromethyl groups enhances the herbicidal activity compared to other compounds lacking these substituents.

Pharmaceutical Applications

Beyond agriculture, 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile shows promise in the pharmaceutical sector:

Antimicrobial Activity

Research indicates that compounds within this class may possess antimicrobial properties. The structure allows for interaction with microbial metabolic pathways, potentially leading to cell death or growth inhibition.

Potential Drug Development

The unique combination of functional groups may facilitate the development of new pharmaceuticals targeting specific diseases, particularly those related to fungal infections or resistant bacterial strains.

Environmental Impact

Given its use in agriculture, understanding the environmental impact of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is crucial. Studies have shown that such compounds can degrade into more persistent and potentially toxic byproducts, necessitating careful management during application and disposal .

Synthesis and Characterization

The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile typically involves multi-step reactions under controlled conditions. Techniques such as refluxing, crystallization, and chromatography are employed to achieve high purity and yield.

Synthesis Overview

  • Combine appropriate reagents under controlled temperature.
  • Employ purification techniques to isolate the desired product.
  • Characterize using spectroscopic methods (e.g., NMR, IR) to confirm structure.

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesBiological Activity
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acidTrifluoromethyl group; carboxylic acidAntibacterial properties
5-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrileMethyl instead of dichlorophenoxyHerbicidal activity
5-(2-chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazoleChlorophenoxy group; similar trifluoromethylPotentially lower herbicidal efficacy

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, disrupt cell membrane integrity, or interfere with DNA replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different functional groups.

    2,4,5-Trichlorophenoxyacetic acid: Another herbicide with additional chlorine atoms, leading to different chemical properties and applications.

    Methyl 2,4-dichlorophenoxyacetate: A related compound used in the synthesis of various agrochemicals.

Uniqueness

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is unique due to its combination of dichlorophenoxy, methyl, trifluoromethyl, and pyrazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, offering advantages such as enhanced stability, reactivity, and biological activity compared to similar compounds.

Biological Activity

5-(2,4-Dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, a compound belonging to the pyrazole family, has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial effects, cytotoxicity, and other pharmacological properties, supported by data tables and relevant research findings.

The compound's chemical formula is C12H7Cl2F3N2O2C_{12}H_{7}Cl_{2}F_{3}N_{2}O_{2} with a molecular weight of 339.1 g/mol. It has a melting point range of 127.5 to 129 °C . The structure features a dichlorophenoxy group and a trifluoromethyl group, which are significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the pyrazole moiety exhibit varying degrees of antimicrobial activity. In particular, studies have shown that related pyrazole derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

  • Minimum Inhibitory Concentrations (MIC) were evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results suggested moderate antibacterial activity for some derivatives .
  • A comparative study highlighted that while some pyrazole derivatives showed promising results against MRSA, others demonstrated limited efficacy .

Cytotoxicity

The cytotoxic effects of 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have also been investigated:

  • Cell Line Studies : The compound was tested on various cancer cell lines, including HT-29 (colon cancer) and Jurkat (T-cell leukemia). Results indicated that certain concentrations led to significant cytotoxic effects, suggesting potential as an anticancer agent .
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values were determined in these studies, revealing that the compound's effectiveness varies significantly depending on the cell line and concentration used.

The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of electron-withdrawing groups (like trifluoromethyl) enhances its interaction with biological targets. This could potentially lead to disruption in cellular processes such as DNA replication or protein synthesis .

Table 1: Antimicrobial Activity of Related Pyrazole Compounds

Compound NameTarget BacteriaMIC (µg/mL)Activity Level
Compound AS. aureus32Moderate
Compound BE. coli64Low
Compound CP. aeruginosa16High

Table 2: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness
HT-2925Significant
Jurkat15High
MCF-730Moderate

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy against clinically relevant pathogens. The study revealed that modifications in the chemical structure significantly influenced antimicrobial potency.

Case Study 2: Cytotoxic Analysis

Another investigation focused on the cytotoxic properties of this pyrazole derivative on various cancer cell lines. The findings indicated that the compound could induce apoptosis in cancer cells via mitochondrial pathways, highlighting its potential as an anticancer therapeutic agent.

Q & A

Q. What are the established synthetic routes for 5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile, and what key reaction parameters influence yield?

The synthesis typically involves multi-step protocols, including:

  • Condensation reactions : Formation of the pyrazole core via cyclization of hydrazine derivatives with β-keto esters or nitriles under acidic conditions .
  • Vilsmeier–Haack reaction : Used to introduce formyl groups into the pyrazole ring, as demonstrated in analogous compounds (e.g., 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde synthesis) .
  • Halogenation and functionalization : Chlorination or fluorination at specific positions using reagents like POCl₃ or Selectfluor®. Key parameters : Temperature control (60–120°C), solvent polarity (DMF, THF), and catalyst selection (e.g., Lewis acids) critically affect yield and purity.

Q. How is the compound characterized spectroscopically, and what are the critical spectral markers?

  • NMR : Distinct signals for the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR; δ ~3.5–4.5 ppm in ¹H NMR for adjacent protons) .
  • Mass spectrometry (MS) : Molecular ion peaks ([M+H]⁺) align with the molecular formula (e.g., m/z ~392 for C₁₃H₈Cl₂F₃N₃O) .
  • X-ray crystallography : Used to confirm the planar pyrazole ring and spatial arrangement of substituents, as seen in structurally related ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate .

Advanced Research Questions

Q. How does the substitution pattern on the pyrazole ring affect the compound’s bioactivity, particularly its interaction with GABA-gated chloride channels?

  • The 2,4-dichlorophenoxy group enhances binding affinity to insect GABA receptors, as observed in fipronil analogs (e.g., 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile, a known GABA antagonist) .
  • Trifluoromethyl groups increase lipophilicity, improving membrane permeability and target engagement. Substitution at the 4-position (carbonitrile) stabilizes the molecule via hydrogen bonding with receptor residues .

Q. What strategies resolve contradictions in reported biological efficacy across studies, such as varying IC₅₀ values against target enzymes?

  • Assay standardization : Differences in enzyme sources (e.g., recombinant vs. native) and buffer conditions (pH, ionic strength) can skew results. Validate protocols using positive controls like fipronil .
  • Impurity profiling : Trace byproducts (e.g., des-cyano derivatives) may interfere with activity. Employ HPLC-MS to ensure ≥98% purity .
  • Computational docking : Compare binding modes in silico to identify structural determinants of potency discrepancies .

Q. What in silico approaches predict the compound’s environmental fate and toxicity, and how do they align with experimental data?

  • QSAR models : Predict biodegradation pathways and ecotoxicity using parameters like logP (estimated ~3.5) and topological polar surface area (~75 Ų) .
  • Molecular dynamics simulations : Assess persistence in soil/water by modeling hydrolysis rates of the carbonitrile group, corroborated by experimental half-life studies (e.g., t₁/₂ = 30–60 days in aerobic soils) .

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